molecular formula C11H13ClF3N3O B2533919 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide CAS No. 2085690-28-2

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide

Cat. No.: B2533919
CAS No.: 2085690-28-2
M. Wt: 295.69
InChI Key: IWGVEPXAKVXZPN-UHFFFAOYSA-N
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Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide is a chemical compound characterized by its complex molecular structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and an acetamide group with a dimethylamino substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide typically involves multiple steps, starting with the preparation of the pyridine core The chloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions may be employed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions are common, where functional groups on the pyridine ring or the acetamide moiety are replaced with other groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions often require strong bases or nucleophiles, depending on the specific substitution pattern.

Major Products Formed:

  • Oxidation can yield hydroxylated or carboxylated derivatives.

  • Reduction may produce amines or other reduced forms.

  • Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, helping to elucidate enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Fluopicolide: A fungicide with a similar pyridine core structure.

  • Fluazinam: Another pyridine derivative used in agriculture.

Uniqueness: N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O/c1-18(2)6-10(19)17-5-9-8(12)3-7(4-16-9)11(13,14)15/h3-4H,5-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGVEPXAKVXZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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